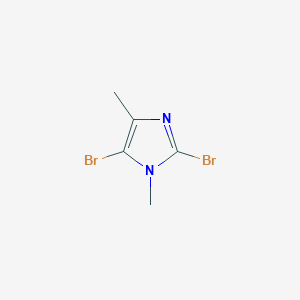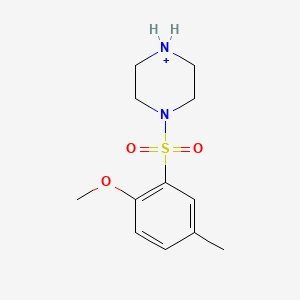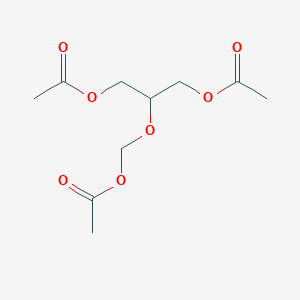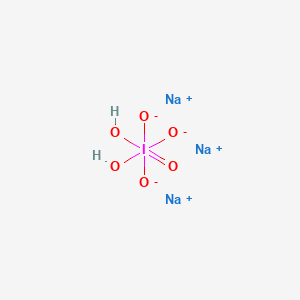
N-benzyl-2-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-chloroaniline, also known as N-(2-chlorophenyl)benzenemethanamine, is an organic compound with the molecular formula C13H12ClN. This compound is characterized by the presence of a benzylamine group substituted with a 2-chlorophenyl group. It is widely used in various scientific research applications due to its versatile nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloroaniline, can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-chlorobenzaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound, often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
N-benzyl-2-chloroaniline, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-benzyl-2-chloroaniline, is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-benzyl-2-chloroaniline, involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
Benzenemethanamine, N-(4-chlorophenyl)-: Similar structure but with the chlorine atom in the para position.
Benzenemethanamine, N-(2-iodophenyl)-: Contains an iodine atom instead of chlorine.
Benzenemethanamine, N-phenyl-: Lacks the halogen substitution.
Uniqueness
N-benzyl-2-chloroaniline, is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
属性
IUPAC Name |
N-benzyl-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIRIFJATWTRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437201 |
Source


|
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98018-66-7 |
Source


|
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to N-benzyl-2-chloroaniline when exposed to light in a solution?
A1: When an aqueous acetonitrile solution of this compound is irradiated, it undergoes photochemical reactions leading to several products. These include phenanthridine, 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), N-benzylaniline, and bibenzyl. This process involves both cyclization and reduction reactions. [] It's important to note that both singlet and triplet excited states of the molecule are involved in these photochemical transformations. []
Q2: Does the halogen substituent influence the photochemical reaction outcome?
A2: Yes, the type of halogen substituent on the N-benzylaniline significantly impacts the photochemical reaction products. Notably, while chloro-substituted N-benzylanilines yield the dimer 5,5′,6,6′-tetrahydro-6,6′-biphenanthridyl (THBP), the iodo-substituted counterparts do not produce this dimer upon irradiation. [] This suggests that the heavier halogen atom might influence the reaction pathway and favor different products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide](/img/structure/B1313026.png)
